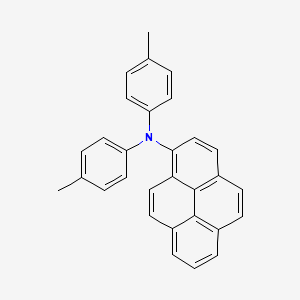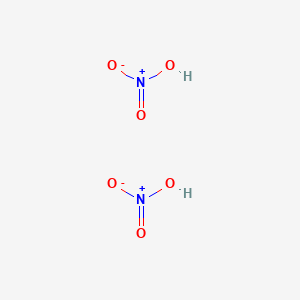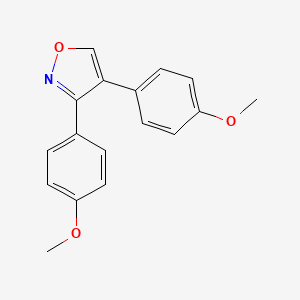
N,N-Bis(4-methylphenyl)pyren-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-methylphenyl)pyren-1-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a pyrene core substituted with two 4-methylphenyl groups at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-methylphenyl)pyren-1-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting pyrene-1-amine with 4-methylphenyl halides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base like sodium tert-butoxide. The reaction is usually conducted in an inert atmosphere, such as argon, and at elevated temperatures around 120°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(4-methylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Scientific Research Applications
N,N-Bis(4-methylphenyl)pyren-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methylphenyl)pyren-1-amine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and optoelectronics. The pathways involved include the modulation of electronic states and energy transfer processes.
Comparison with Similar Compounds
N,N-Bis(4-methylphenyl)aniline: Similar structure but lacks the pyrene core.
N,N-Bis(4-methylphenyl)naphthylamine: Contains a naphthalene core instead of pyrene.
N,N-Bis(4-methoxyphenyl)pyren-1-amine: Similar structure with methoxy groups instead of methyl groups.
Uniqueness: N,N-Bis(4-methylphenyl)pyren-1-amine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and high stability .
Properties
CAS No. |
131625-67-7 |
|---|---|
Molecular Formula |
C30H23N |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-bis(4-methylphenyl)pyren-1-amine |
InChI |
InChI=1S/C30H23N/c1-20-6-14-25(15-7-20)31(26-16-8-21(2)9-17-26)28-19-13-24-11-10-22-4-3-5-23-12-18-27(28)30(24)29(22)23/h3-19H,1-2H3 |
InChI Key |
JDNBBPWIBVHESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)


![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

